molecular formula C18H24O2 B14280180 5-(Octyloxy)naphthalen-1-OL CAS No. 129561-04-2

5-(Octyloxy)naphthalen-1-OL

Cat. No.: B14280180
CAS No.: 129561-04-2
M. Wt: 272.4 g/mol
InChI Key: LOKVZASTFDERON-UHFFFAOYSA-N
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Description

5-(Octyloxy)naphthalen-1-OL is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound features an octyloxy group attached to the fifth position of the naphthalene ring and a hydroxyl group at the first position. Naphthalene derivatives are known for their diverse biological activities and are used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octyloxy)naphthalen-1-OL typically involves the alkylation of 5-hydroxynaphthalene with an octyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like dry n-propanol. The reaction mixture is stirred at room temperature for about an hour, followed by the addition of the octyl halide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

5-(Octyloxy)naphthalen-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthaldehyde or naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

5-(Octyloxy)naphthalen-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Octyloxy)naphthalen-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The octyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-OL: A simpler derivative with only a hydroxyl group attached to the naphthalene ring.

    5-Methoxynaphthalen-1-OL: Similar structure but with a methoxy group instead of an octyloxy group.

    5-(Butyloxy)naphthalen-1-OL: Similar structure but with a butyloxy group instead of an octyloxy group.

Uniqueness

5-(Octyloxy)naphthalen-1-OL is unique due to the presence of the octyloxy group, which significantly enhances its lipophilicity and potential interactions with lipid membranes. This property can influence its biological activity and make it more suitable for certain applications compared to its simpler analogs .

Properties

CAS No.

129561-04-2

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

5-octoxynaphthalen-1-ol

InChI

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-14-20-18-13-9-10-15-16(18)11-8-12-17(15)19/h8-13,19H,2-7,14H2,1H3

InChI Key

LOKVZASTFDERON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC2=C1C=CC=C2O

Origin of Product

United States

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